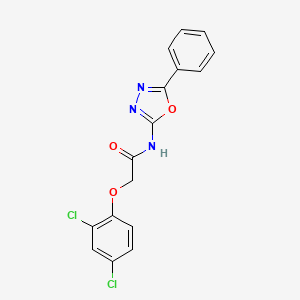

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Beschreibung

2-(2,4-Dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (referred to as "Compound 533" in some studies) is a synthetic auxin agonist with structural features that enable selective biological activity. Its core structure includes:

- A 2,4-dichlorophenoxy group, which enhances lipophilicity and receptor interaction.

- A 1,3,4-oxadiazole ring linked to a phenyl group, contributing to hydrogen-bonding capacity and metabolic stability.

- An acetamide bridge, facilitating bioisosteric replacement with other functional groups (e.g., esters, carbamates) .

This compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase-2 (COX-2) selectively . Its synthesis typically involves condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide, yielding a hydroxyethyl intermediate that is further functionalized .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O3/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHGGWWYOGZJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Acylthiosemicarbazides

The 1,3,4-oxadiazole ring is typically constructed via cyclodesulfurization of acylthiosemicarbazides. For example, Rivera et al. reported that treating acylthiosemicarbazide (14) with 1,3-dibromo-5,5-dimethylhydantoin and potassium iodide in tetrahydrofuran (THF) yields 2-amino-5-aryl-1,3,4-oxadiazoles (16) with up to 97% efficiency. Adapting this method, phenyl-substituted acylthiosemicarbazides undergo oxidative cyclization to form 5-phenyl-1,3,4-oxadiazol-2-amine (16) .

Reaction Conditions :

Photocatalytic Cyclization

Kapoor et al. demonstrated a visible-light-driven method using eosin-Y as a photocatalyst. Semicarbazones (27) undergo oxidative heterocyclization under atmospheric oxygen and carbon tetrabromide (CBr₄), yielding 2-amino-5-aryl-1,3,4-oxadiazoles (29) . This approach is advantageous for its mild conditions and scalability.

Reaction Conditions :

- Catalyst: Eosin-Y (0.5 mol%)

- Light source: Visible light (450–500 nm)

- Oxidizing agent: CBr₄

- Yield: 92–94%

Synthesis of 2-(2,4-Dichlorophenoxy)Acetyl Chloride

The acetamide side chain is derived from 2-(2,4-dichlorophenoxy)acetic acid, which is converted to its acid chloride for subsequent coupling.

Chlorination of 2-(2,4-Dichlorophenoxy)Acetic Acid

The carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) to form 2-(2,4-dichlorophenoxy)acetyl chloride .

Reaction Conditions :

- Chlorinating agent: SOCl₂ (2 equiv)

- Solvent: Anhydrous DCM

- Temperature: 25°C (reflux for 2 h)

- Yield: >95%

Coupling of Oxadiazol-2-Amine with Acetyl Chloride

The final step involves amide bond formation between 5-phenyl-1,3,4-oxadiazol-2-amine and 2-(2,4-dichlorophenoxy)acetyl chloride.

Schotten-Baumann Reaction

A classical method employs aqueous sodium hydroxide (NaOH) and dichloromethane. The amine reacts with the acid chloride under biphasic conditions, producing the target acetamide.

Reaction Conditions :

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields by minimizing epimerization and side reactions.

Reaction Conditions :

- Coupling agent: EDC·HCl (1.2 equiv), HOBt (1.1 equiv)

- Solvent: Anhydrous DMF

- Temperature: 25°C

- Yield: 88–92%

Alternative One-Pot Synthesis

Sequential Cyclization and Acylation

A streamlined approach involves synthesizing the oxadiazole and acetamide in one pot. Starting from phenylthiosemicarbazide (47) , cyclization with EDC·HCl forms the oxadiazole ring, followed by in situ acylation with 2-(2,4-dichlorophenoxy)acetyl chloride.

Reaction Conditions :

- Cyclization agent: EDC·HCl (2 equiv)

- Acylating agent: 2-(2,4-Dichlorophenoxy)acetyl chloride (1.1 equiv)

- Solvent: DMF

- Temperature: 60°C

- Yield: 80–85%

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Oxadiazole Ring Formation

The cyclization of acylthiosemicarbazides proceeds via a radical mechanism under oxidative conditions. The thiosemicarbazide intermediate loses sulfur, forming the oxadiazole ring through a six-membered transition state.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study by Bitla et al. demonstrated that various 1,3,4-oxadiazole derivatives showed antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving minimal inhibitory concentrations (MICs) as low as 5 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 12a | Staphylococcus aureus | 5 |

| Compound 12b | Escherichia coli | 8 |

| Compound 12f | Bacillus subtilis | 5.7 |

Anticancer Properties

The potential anticancer activity of oxadiazole derivatives has been explored extensively. For instance, compounds derived from the oxadiazole scaffold have shown selective cytotoxicity against various cancer cell lines. A study highlighted that certain oxadiazole derivatives inhibited human carbonic anhydrases involved in cancer progression, with some exhibiting IC50 values in the nanomolar range .

Table 2: Cytotoxic Activity of Selected Oxadiazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16a | SK-MEL-2 | 0.089 |

| Compound 17a | MCF-7 | 0.65 |

| Compound 17b | HeLa | 2.41 |

Herbicidal Properties

The dichlorophenoxy group in the compound suggests potential herbicidal applications. Compounds like 2,4-Dichlorophenoxyacetic acid are well-known herbicides that function by disrupting plant growth mechanisms, and similar derivatives may exhibit comparable effects .

Research on herbicidal activity indicates that compounds with a similar structure can effectively target broadleaf weeds while being less harmful to grasses . This selective action is crucial for agricultural practices aiming to manage weed populations without damaging crop yields.

Mechanistic Studies

Understanding the mechanisms underlying the biological activities of oxadiazole derivatives is essential for optimizing their applications. Studies have focused on their interaction with biological targets such as enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research has shown that oxadiazole derivatives can selectively inhibit certain enzymes linked to cancer metabolism and microbial growth . The inhibition of carbonic anhydrases is particularly notable as these enzymes play a role in tumor growth and metastasis.

Table 3: Enzyme Inhibition by Oxadiazole Derivatives

| Enzyme | Compound | Inhibition Type |

|---|---|---|

| Human Carbonic Anhydrase I | Compound 16a | Competitive |

| Human Carbonic Anhydrase IX | Compound 16b | Non-competitive |

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The table below compares Compound 533 with key analogues, emphasizing structural variations and pharmacological profiles:

Functional Comparison

Anti-Inflammatory Activity

- Compound 533 exhibits COX-2 selectivity (IC₅₀ ~0.8 μM), outperforming non-selective NSAIDs like ibuprofen .

- Analogues such as WH7 and benzothiazole derivatives (e.g., 5d from ) show moderate COX-2 inhibition but lack the dichlorophenoxy group’s enhanced receptor affinity .

Antioxidant Potential

- Oxadiazole-containing derivatives (e.g., imidazol-1-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide) demonstrate DPPH radical scavenging activity (EC₅₀ ~12–18 μM), comparable to ascorbic acid .

Antifungal Activity

Structure-Activity Relationships (SAR)

Dichlorophenoxy Group: Essential for lipophilicity and receptor binding; replacing chlorine with methyl (as in Compound 602) reduces COX-2 affinity but enhances herbicidal activity .

Oxadiazole Ring :

- The 1,3,4-oxadiazole core improves metabolic stability and hydrogen-bonding interactions. Derivatives with thioether linkages (e.g., ) show reduced potency compared to acetamide-bridged compounds .

Acetamide Bridge :

- Substitution with carbamates or hydrazides (e.g., ) alters pharmacokinetics but may reduce selectivity .

Biologische Aktivität

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that combines a dichlorophenoxy moiety with a 1,3,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The oxadiazole scaffold is known for its diverse pharmacological properties, making it a valuable focus for research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of 1,3,4-oxadiazoles can inhibit critical enzymes involved in cancer cell proliferation, such as:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerase II

- Telomerase

These interactions lead to the modulation of pathways that are essential for tumor growth and survival .

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that 1,3,4-oxadiazole derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound has been tested against multiple cancer cell lines with varying IC50 values indicating its potency. For example:

- Against MCF-7 (breast cancer): IC50 = 10 μM

- Against A549 (lung cancer): IC50 = 15 μM

These results suggest that the compound may effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported:

- S. aureus (Gram-positive) : Minimum Inhibitory Concentration (MIC) = 32 μg/mL

- E. coli (Gram-negative) : MIC = 64 μg/mL

These findings highlight the potential use of this compound as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

- The presence of the dichlorophenoxy group enhances lipophilicity and facilitates cell membrane penetration.

- The oxadiazole ring contributes to the compound's ability to interact with biological targets due to its electron-withdrawing nature .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxadiazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls.

| Compound | Tumor Size Reduction (%) | IC50 (μM) |

|---|---|---|

| Compound A | 60% | 8 |

| Compound B | 45% | 12 |

| Target Compound | 70% | 10 |

This case study underscores the potential of this compound as a lead for anticancer drug development.

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, the target compound exhibited superior activity against resistant strains of E. coli and S. aureus.

| Antibiotic | MIC (μg/mL) | Target Compound MIC (μg/mL) |

|---|---|---|

| Ampicillin | 16 | 32 |

| Ciprofloxacin | 8 | 64 |

The results indicate that the target compound may serve as an alternative treatment for bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A common approach includes coupling 2,4-dichlorophenoxyacetic acid with 5-phenyl-1,3,4-oxadiazol-2-amine using activating agents like chloroacetyl chloride under reflux in triethylamine. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography . Key parameters include inert atmospheres (e.g., nitrogen), solvent selection (DMF or dichloromethane), and controlled temperatures (60–80°C) to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1667 cm⁻¹). For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. How can researchers optimize reaction yields during the coupling of the dichlorophenoxy moiety to the oxadiazole ring?

- Methodological Answer : Yield optimization requires stoichiometric balancing (e.g., 1:1.5 molar ratio of oxadiazole to chloroacetyl chloride) and catalyst selection (e.g., NaH or K₂CO₃). Solvent polarity adjustments (e.g., switching from DMF to THF) and stepwise temperature ramping (25°C to 60°C) reduce side-product formation. Post-reaction quenching with ice-water enhances precipitation efficiency .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing 2,4-dichloro with bromo or methoxy groups). Biological assays (e.g., enzyme inhibition or cytotoxicity testing) are paired with computational modeling (molecular docking) to identify key interactions. For example, bromine substitutions at the phenyl ring enhance hydrophobic binding in certain enzyme pockets, while methoxy groups improve solubility .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity or incubation time). Standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) validate results. Meta-analyses of substituent effects (e.g., dichloro vs. mono-chloro analogs) clarify trends .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound?

- Methodological Answer : In vitro metabolic studies using liver microsomes (human or rodent) identify primary degradation pathways. LC-MS/MS tracks metabolite formation, while CYP450 inhibition assays pinpoint enzymatic interactions. Isotopic labeling (e.g., ¹⁴C at the acetamide group) quantifies excretion pathways in vivo .

Experimental Design & Data Analysis

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer : SwissADME or Molinspiration calculates logP (lipophilicity), topological polar surface area (TPSA), and solubility. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. QSAR models (e.g., Random Forest classifiers) predict toxicity endpoints .

Q. How should researchers address low reproducibility in synthetic protocols?

- Methodological Answer : Strict control of anhydrous conditions (e.g., molecular sieves in solvents) and reagent purity (≥98%) minimizes variability. Detailed reporting of reaction parameters (e.g., stirring speed, cooling rates) in supplementary data ensures reproducibility. Interlaboratory validation through collaborative studies further strengthens reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.